3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, trimethylhydrazide,dihydrochloride, (3R)-
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Overview
Description
3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, trimethylhydrazide, dihydrochloride, (3R)- is a complex organic compound with a molecular weight of 311.8501 g/mol. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenylmethyl group, and a trimethylhydrazide moiety. It is commonly used in scientific research and various industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, trimethylhydrazide, dihydrochloride, (3R)- typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route is the palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines. This method allows for the formation of multisubstituted nipecotic acid derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment and controlled reaction conditions. The process typically includes the use of catalysts, solvents, and reagents to ensure high yield and purity. The compound is then purified through various techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, trimethylhydrazide, dihydrochloride, (3R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, trimethylhydrazide, dihydrochloride, (3R)- has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, trimethylhydrazide, dihydrochloride, (3R)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, trimethylhydrazide, dihydrochloride, (3R)- is unique in its chemical structure and properties compared to other similar compounds. Some similar compounds include:
Piperidine-3-carboxylic acid derivatives
Phenylmethyl-substituted hydrazides
Trimethylhydrazide compounds
These compounds may share some structural similarities but differ in their functional groups and overall chemical behavior.
Properties
IUPAC Name |
(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.ClH/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14;/h4-6,8-9,17H,7,10-13H2,1-3H3;1H/t16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWPREDSIKGZDV-PKLMIRHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N(C)C(=O)[C@]1(CCCNC1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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